Enantiomeric Excess (ee) Benchmark: (S)-Configured Azepane-4-amines via Engineered Biocatalysis
The (S)-configured azepane-4-amine scaffold can be synthesized with high stereoselectivity using engineered imine reductase (IRED) biocatalysts, achieving enantiomeric excess (ee) values of >99% (S) for structurally related N-Boc-protected azepane-4-amines [1]. This represents the first reported biocatalytic route for chiral azepane-4-amines with near-quantitative stereocontrol, establishing a benchmark for procuring enantiomerically pure (4S)-1-methylazepan-4-amine [1].
| Evidence Dimension | Stereoselectivity (enantiomeric excess, ee) |
|---|---|
| Target Compound Data | >99% ee (S) (class-level; N-Boc-protected S-azepane-4-amine scaffold) |
| Comparator Or Baseline | Chemical synthesis of aliphatic chiral amines (typically low to moderate ee; often <90% ee without specialized chiral auxiliaries) |
| Quantified Difference | >99% ee (S) achievable via engineered IRED biocatalysis vs. <90% ee for conventional chemical routes |
| Conditions | Reductive amination of N-Boc-4-oxo-azepane with diverse amines using engineered IR36-derived mutant biocatalyst [1] |
Why This Matters
This high stereoselectivity benchmark informs procurement decisions by demonstrating that (4S)-configured azepane-4-amines can be obtained in exceptional enantiomeric purity via optimized biocatalytic methods, which is critical for pharmaceutical applications requiring defined stereochemistry.
- [1] Zhang, Y. et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21, 3456-3465. DOI: 10.1039/d3ob00442b. View Source
